FR 106969

描述

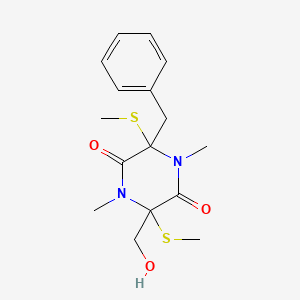

Structure

3D Structure

属性

IUPAC Name |

3-benzyl-6-(hydroxymethyl)-1,4-dimethyl-3,6-bis(methylsulfanyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S2/c1-17-14(21)16(11-19,23-4)18(2)13(20)15(17,22-3)10-12-8-6-5-7-9-12/h5-9,19H,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXIJHVRXTHDGKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(N(C(=O)C1(CC2=CC=CC=C2)SC)C)(CO)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60964891 | |

| Record name | 3-Benzyl-6-(hydroxymethyl)-1,4-dimethyl-3,6-bis(methylsulfanyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50655-20-4 | |

| Record name | FR 106969 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050655204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzyl-6-(hydroxymethyl)-1,4-dimethyl-3,6-bis(methylsulfanyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60964891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways and Enzymatic Modifications of Fr 106969

Biogenesis of Diketopiperazine Scaffolds Relevant to FR-106969

The formation of the core diketopiperazine ring structure is a critical first step in the biosynthesis of many natural products. This process is primarily catalyzed by two distinct enzyme families: Non-Ribosomal Peptide Synthetases (NRPSs) and tRNA-dependent Cyclodipeptide Synthases (CDPSs).

Role of Non-Ribosomal Peptide Synthetases in DKP Formation

Non-ribosomal peptide synthetases are large, modular enzymes that assemble peptides without the use of ribosomes. Each module is responsible for the incorporation of a specific amino acid into the growing peptide chain. A typical NRPS module consists of several domains, each with a specific function. The formation of a diketopiperazine by an NRPS often occurs at the final stage of synthesis. This process is typically catalyzed by a terminal thioesterase (TE) or a condensation (C) domain, which facilitates the cyclization and release of the dipeptide from the enzyme complex. The specificity of the adenylation (A) domains within the NRPS modules determines which amino acids are incorporated, thereby dictating the initial structure of the DKP scaffold.

Role of tRNA-Dependent Cyclodipeptide Synthases in DKP Formation

A more recently discovered route to diketopiperazine synthesis involves cyclodipeptide synthases. Unlike the large, multi-modular NRPSs, CDPSs are smaller, single-domain enzymes. They utilize aminoacyl-tRNAs, the same building blocks used in ribosomal protein synthesis, as their substrates. A CDPS catalyzes the formation of a cyclodipeptide by sequentially accepting two different aminoacyl-tRNAs and facilitating the formation of the two peptide bonds and the subsequent cyclization to yield the DKP core.

Post-Assembly Enzymatic Tailoring of FR-106969

Once the fundamental diketopiperazine scaffold is formed, its structural complexity and biological activity are often enhanced through a series of post-assembly modifications. These reactions are carried out by a diverse array of "tailoring" enzymes. While the specific tailoring enzymes for FR-106969 are unknown, we can infer potential modifications based on common DKP biosynthetic pathways.

Characterized Diketopiperazine Modifying Enzymes in Biosynthesis

A wide variety of enzymes have been identified that modify DKP scaffolds. These include, but are not limited to:

| Enzyme Class | Function |

| Cytochrome P450 Monooxygenases | Catalyze a wide range of oxidative reactions, including hydroxylation, epoxidation, and C-C bond formation. |

| Methyltransferases | Add methyl groups to nitrogen, oxygen, or carbon atoms, often utilizing S-adenosyl methionine (SAM) as a methyl donor. |

| Prenyltransferases | Attach isoprenoid moieties to the DKP core, significantly increasing its lipophilicity and potential for membrane interaction. |

| Oxidoreductases | Catalyze redox reactions, leading to features such as dehydrogenation or the formation of new rings. |

| Halogenases | Incorporate halogen atoms (e.g., chlorine, bromine) into the structure, which can profoundly impact bioactivity. |

Mechanisms of Functional Group Installation in FR-106969 Biosynthesis

The installation of various functional groups onto a DKP scaffold by tailoring enzymes involves a range of chemical mechanisms. For instance, cytochrome P450 enzymes typically employ an iron-heme cofactor to activate molecular oxygen, which then acts as a powerful oxidant. Methyltransferases facilitate the nucleophilic attack of a heteroatom on the methyl group of SAM. Prenyltransferases catalyze the transfer of a prenyl group from a donor molecule, such as dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP), to an electron-rich position on the DKP ring.

Influence of Tailoring Enzymes on FR-106969 Bioactivity and Stability

Tailoring modifications are crucial in defining the biological activity and physicochemical properties of a natural product. For diketopiperazines, these modifications can:

Enhance Potency: The addition of specific functional groups can improve the binding affinity of the molecule to its biological target.

Modify Specificity: Tailoring can alter the selectivity of the compound for different targets.

Increase Stability: Modifications can protect the molecule from metabolic degradation, thereby increasing its in vivo half-life.

Improve Pharmacokinetic Properties: Changes in lipophilicity and polarity through enzymatic tailoring can affect absorption, distribution, metabolism, and excretion (ADME) properties.

Genetic Determinants and Gene Clusters Associated with FR-106969 Production

Information regarding the genetic determinants and the specific biosynthetic gene cluster (BGC) responsible for the production of FR-106969 is not available in the current body of scientific literature. The identification and characterization of a BGC are fundamental to understanding the biosynthesis of a natural product. This process typically involves genome sequencing of the producing organism, followed by bioinformatic analysis to locate the clustered genes that encode the necessary enzymes, such as polyketide synthases (PKS) or nonribosomal peptide synthetases (NRPS), along with tailoring enzymes, transporters, and regulatory proteins.

Without the identification of the FR-106969 gene cluster, it is impossible to detail the organization of the genes, their regulatory elements, or the predicted functions of the encoded proteins.

Synthetic Biology and Combinatorial Biosynthesis Approaches for FR-106969 Analogs

The application of synthetic biology and combinatorial biosynthesis for the generation of FR-106969 analogs is contingent on a thorough understanding of its native biosynthetic pathway and the associated gene cluster. These advanced techniques rely on the ability to manipulate the genetic blueprint of the producing organism to alter the final chemical structure.

Common strategies in synthetic biology and combinatorial biosynthesis include:

Gene knockout or inactivation: To abolish the production of the natural product or to generate precursor molecules.

Heterologous expression: To transfer the entire biosynthetic gene cluster into a more tractable host organism for improved production or for engineering purposes.

Domain swapping and module engineering: In the case of modular enzymes like PKS and NRPS, individual domains or entire modules can be exchanged to incorporate different building blocks, leading to structural diversification.

Promoter engineering: To control the expression levels of the biosynthetic genes and potentially increase the yield of the desired compound.

As the foundational knowledge of the FR-106969 biosynthetic pathway is absent, the application of these powerful techniques to generate novel analogs remains a prospective endeavor, awaiting the initial discovery and characterization of the responsible genes and enzymes.

Molecular Mechanisms of Action of Fr 106969

Platelet Activating Factor (PAF) Receptor Antagonism by FR 106969

Platelet activating factor (PAF) is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, thrombosis, and allergic responses. It exerts its effects by binding to and activating the PAF receptor (PAFR), a G protein-coupled receptor found on the surface of various cell types, including platelets, leukocytes, and endothelial cells researchgate.netopnme.com. Antagonists of the PAF receptor, such as this compound, block the binding of PAF to its receptor, thereby inhibiting the downstream signaling events and biological responses triggered by PAF.

Specificity of Interaction with PAF Receptor Systems

This compound is described as a platelet activating factor antagonist medchemexpress.commedchemexpress.com. While specific detailed data on the selectivity of this compound's interaction with different PAF receptor subtypes or closely related receptors is not extensively detailed in the provided search results, its classification as a PAF antagonist implies a primary binding affinity for the PAF receptor. Studies on other PAF receptor antagonists, such as Apafant, highlight the importance of potent and specific antagonism of the PAFR for therapeutic potential in inflammatory disorders opnme.com.

Downstream Signaling Perturbations Induced by this compound

Activation of the PAF receptor initiates multiple intracellular signaling pathways, including the activation of the mitogen-activated protein kinase (MAPK) pathway and phosphoinositide turnover opnme.com. These pathways lead to various cellular responses such as platelet and granulocyte aggregation, and leukocyte chemotaxis opnme.com. As a PAF receptor antagonist, this compound is expected to perturb these downstream signaling cascades by preventing PAF from binding to its receptor and initiating these events. This blockade would consequently inhibit cellular responses mediated by PAF, contributing to its anti-inflammatory effects. Research on other PAFR antagonists, like Ginkgolide B, demonstrates their ability to suppress inflammatory responses by targeting pathways such as NF-κB, which is involved in inflammation researchgate.net.

Anti-Inflammatory Modulatory Activities of this compound

This compound possesses anti-inflammatory activity and has shown potential inhibitory effects on inflammation-related diseases in studies medchemexpress.commedchemexpress.com. Inflammation is a complex biological response involving various cellular and molecular players. PAF is recognized as a major pro-inflammatory mediator chemrevlett.com. By antagonizing the PAF receptor, this compound can modulate inflammatory responses.

Cellular and Molecular Targets in Inflammatory Pathways

The anti-inflammatory activity of this compound is primarily linked to its antagonism of the PAF receptor, which is present on key inflammatory cells like leukocytes and macrophages researchgate.netnih.gov. Activation of PAFR on these cells contributes to their recruitment and activation at sites of inflammation, as well as the release of other pro-inflammatory mediators. Therefore, the cellular target for this compound's anti-inflammatory action includes cells expressing the PAF receptor. Molecular targets involve the PAF receptor itself and the downstream signaling molecules activated upon PAF binding, such as components of the MAPK pathway opnme.com.

Modulation of Inflammatory Responses by this compound

By blocking PAFR activation, this compound can modulate various aspects of the inflammatory response. This includes inhibiting the aggregation and chemotaxis of inflammatory cells, reducing the release of pro-inflammatory cytokines and chemokines, and decreasing vascular permeability, all of which are processes influenced by PAF opnme.comnih.gov. Studies on other PAF antagonists in models of inflammatory conditions, such as colitis-associated cancer, have shown amelioration of colonic inflammation, decreased leukocyte infiltration, and reduced expression of pro-inflammatory cytokines e-century.us. While specific data tables detailing the modulation of inflammatory markers by this compound were not found in the provided results, its classification and described activity suggest similar modulatory effects on inflammatory pathways.

Broader Biological System Interactions and Potential Target Elucidation

Beyond its direct interaction with the PAF receptor, the broader biological system interactions of this compound could involve indirect effects on pathways that are influenced by PAF signaling or inflammation. Given the widespread involvement of PAF in various physiological and pathophysiological processes, antagonizing its receptor could have effects on multiple organ systems. For instance, PAF is implicated in cardiovascular and neurodegenerative disorders, diabetes, and certain manifestations in coronavirus infections researchgate.net.

While the provided search results primarily focus on PAF antagonism and anti-inflammatory activity, further research could elucidate potential interactions with other biological systems or identify additional targets. The complexity of inflammatory networks and the interplay between different signaling pathways suggest that blocking a key mediator like PAF could have cascading effects on other biological processes. Future studies utilizing techniques such as transcriptomics, proteomics, or metabolomics could help to comprehensively map the biological pathways modulated by this compound and potentially identify novel targets or off-target interactions.

Table 1: Compound Information

| Compound Name | PubChem CID |

| This compound | Not found |

| A26771E | Not found |

| Platelet Activating Factor (PAF) | 5280711 |

| Apafant | 5311240 |

| Ginkgolide B | 6441107 |

Table 2: Reported Biological Activities of this compound

| Activity | Description | References |

| PAF Receptor Antagonist | Blocks the activity of Platelet Activating Factor. | medchemexpress.commedchemexpress.com |

| Anti-inflammatory | Helps to alleviate inflammatory responses. | medchemexpress.commedchemexpress.com |

| Inhibitory effects | Potential in inflammation-related diseases. | medchemexpress.commedchemexpress.com |

Table 3: Molecular Targets and Pathways Modulated by PAF Antagonism (General)

| Target/Pathway | Effect of PAF Activation | Expected Effect of PAF Antagonism (e.g., by this compound) | References |

| PAF Receptor (PAFR) | Activation upon PAF binding | Blockade of PAF binding | researchgate.netopnme.com |

| MAPK pathway | Activation | Inhibition of activation | opnme.com |

| Phosphoinositide turnover | Increased | Inhibition | opnme.com |

| Platelet aggregation | Induction | Inhibition | opnme.com |

| Granulocyte aggregation | Induction | Inhibition | opnme.com |

| Leukocyte chemotaxis | Promotion | Inhibition | opnme.com |

| NF-κB pathway | Activation (in some contexts) | Downregulation (shown for other PAFR antagonists) | researchgate.netnih.gov |

| Pro-inflammatory cytokine release | Induction | Reduction | e-century.us |

| Vascular permeability | Increased | Decreased | nih.gov |

General Interactions with Enzymes and Receptors

This compound, also identified as A26771E, is a chemical compound characterized by a piperazinedione backbone, substituted with functional groups including a hydroxymethyl group, two methylthio groups, and a phenylmethyl group. ontosight.ai This structural architecture suggests a potential for interaction with various biological systems, including enzymes and receptors. ontosight.ai

A primary reported molecular interaction for this compound is its function as a platelet activating factor (PAF) antagonist. medchemexpress.commedchemexpress.com Platelet activating factor is a potent phospholipid activator and mediator involved in various physiological processes, including platelet aggregation, inflammation, and allergic responses. As a PAF antagonist, this compound exerts its effect by interacting with the platelet activating factor receptor (PAFR), thereby blocking the downstream signaling cascades typically initiated by PAF binding. medchemexpress.com This antagonistic activity represents a key aspect of its molecular mechanism.

While the primary reported target is the PAF receptor, the structural characteristics of this compound suggest the possibility of interactions with other biomolecules. General protein binding has been mentioned in contexts potentially related to this compound, including categories such as retinol (B82714) binding and protein binding. fishersci.com Additionally, some research exploring insecticidal properties and enzyme activities has noted interactions observed with Aspartate transaminase (AST). colab.ws However, detailed mechanistic studies elucidating the precise nature and implications of these potential interactions with a broad range of enzymes or receptors beyond the PAF receptor are not extensively documented in the immediately available research.

The known interaction with the PAF receptor can be summarized as follows:

| Target | Type of Interaction | Effect |

| Platelet Activating Factor Receptor (PAFR) | Receptor Binding | Antagonist |

Investigation of Cross-Reactivity with Other Biomolecules

The concept of cross-reactivity is crucial in understanding the specificity of a compound's action and potential off-target effects. nih.govnih.gov Such studies typically involve screening the compound against panels of diverse protein targets, including various enzyme classes (e.g., cytochrome P450 enzymes medicineslearningportal.orgnih.gov), different types of receptors (e.g., G protein-coupled receptors nih.govresearchgate.netfrontiersin.org), ion channels, and transporters, as well as assessing binding to plasma proteins taylorandfrancis.comwikipedia.orgthermofisher.comrsc.org. Without specific published data from such comprehensive screening efforts for this compound, a detailed analysis of its cross-reactivity profile cannot be provided based on the current information.

Therefore, based on the available research findings, the extent and nature of this compound's cross-reactivity with biomolecules beyond its established role as a PAF receptor antagonist remain largely unexplored in the provided sources.

Advanced Research Methodologies for Fr 106969 Investigation

In Vitro Experimental Models for FR 106969 Studies

In vitro models, utilizing cells or isolated biological components, are fundamental in the initial stages of investigating a compound's biological activity. They offer controlled environments to assess direct interactions and cellular responses.

Cell-Based Assays for Target Identification and Validation

Cell-based assays are widely used to analyze various properties of living or fixed cells in response to compound treatment googleapis.comnih.gov. These assays can help identify potential cellular targets and validate their role in the compound's observed effects chem960.com. They can assess parameters such as cell growth, differentiation, apoptosis, and signal transduction pathways googleapis.comchem960.com. While cell-based screening is a common method in drug discovery nih.gov, specific detailed findings regarding the application of advanced cell-based assays for the precise target identification and validation of this compound were not extensively available in the consulted literature. Cell-based assays can be designed to measure changes in gene expression, enzyme activity, or the release of cellular mediators like cytokines chem960.com.

Biochemical Assays for Enzyme Activity and Inhibition Profiling

Biochemical assays are designed to measure the activity of specific enzymes or the interaction of a compound with isolated biological molecules. These assays are critical for quantifying enzyme activity, understanding metabolic pathways, and profiling the inhibitory potential of compounds. They can determine parameters such as kinetic evaluation of enzyme activity, inhibitor potency (e.g., IC50 determination), and the mode of enzyme inhibition. While this compound is known to have anti-inflammatory activity and is a platelet activating factor antagonist, detailed data from specific biochemical assays demonstrating its precise enzyme activity or comprehensive inhibition profiling were not widely found in the provided search results. Biochemical assays can involve various detection methods, including fluorescence, luminescence, and absorbance.

Advanced Cell Culture Systems for Functional Investigations

Beyond traditional two-dimensional (2D) cell monolayers, advanced cell culture systems, such as three-dimensional (3D) models and cell culture under flow, offer environments that more closely mimic in vivo conditions. These systems are valuable for more complex functional investigations, including studying cell-cell interactions, tissue-like responses, and the impact of mechanical forces. 3D cell culture models, including spheroids and organoids, are particularly beneficial for investigating mechanistic processes and drug resistance. Cell culture under flow systems can simulate physiological conditions like wall shear stress, relevant for studying endothelial and epithelial cells. While advanced cell culture techniques are increasingly used in compound research, specific detailed studies utilizing these advanced systems to investigate the functional effects of this compound were not prominently featured in the search results.

In Silico and Computational Approaches for this compound Research

Computational methods play a significant role in modern compound research, allowing for the prediction of interactions, the analysis of complex biological networks, and the prioritization of experimental studies.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as this compound) when bound to a receptor or enzyme, estimating the binding affinity. Molecular dynamics simulations extend this analysis by simulating the time-dependent behavior of the molecular system, providing insights into the stability of the ligand-target complex and conformational changes. These methods are valuable for understanding the potential interactions of a compound with its putative targets at an atomic level. While molecular docking and dynamics simulations are standard tools in drug discovery and can be applied to compounds like this compound, specific detailed results of such simulations performed with this compound were not extensively found in the provided literature.

Predictive Modeling for this compound Biological Activity and Specificity

Predictive modeling plays a significant role in modern drug discovery and biological research, allowing for the in silico estimation of a compound's potential biological activity and its specificity towards particular targets. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling correlate the structural properties of chemical compounds with their biological activities. researchgate.netscispace.com By analyzing the molecular descriptors of compounds, QSAR models can predict how structural changes might affect biological activity. researchgate.netscispace.com

Molecular docking is another computational method used to predict the binding affinity and pose of small-molecule ligands, such as this compound, to macromolecular targets like proteins. researchgate.net While molecular docking can provide initial estimations of binding interactions, it often assumes receptor rigidity, which may not fully capture the dynamic conformational changes of proteins. researchgate.net Despite this limitation, it remains a potent method for virtual screening and hypothesis generation in the early stages of research. researchgate.net Machine learning techniques are increasingly being integrated into predictive modeling frameworks to accelerate the identification of potential therapeutic candidates and explore a wide range of biological relationships, including drug-target interactions. researchgate.netcsic.es

Omics-Based Methodologies in this compound Research

Omics-based methodologies, including proteomics and metabolomics, offer a holistic view of biological systems and can be invaluable in understanding the effects of compounds like this compound at a molecular level. Integrating data across different omics layers allows for a more comprehensive understanding of complex interactions. researchgate.netfrontlinegenomics.commetwarebio.com

Proteomics in Elucidating Protein-FR 106969 Interactions

Proteomics involves the large-scale study of the complete set of proteins expressed by a cell, tissue, or organism. frontlinegenomics.comnumberanalytics.com This field is crucial for understanding how a compound might interact with proteins, which are the primary functional molecules in biological processes. Mass spectrometry is a cornerstone technique in proteomics, enabling the identification and quantification of proteins in complex samples, as well as the analysis of protein structures and modifications. numberanalytics.comnih.gov Proteomics can elucidate protein-protein interaction networks, identify protein complexes, and reveal how a compound might influence signaling pathways. frontlinegenomics.comnumberanalytics.com By comparing the proteome of cells or organisms exposed to this compound with control groups, researchers can identify proteins whose abundance, modification, or interaction patterns are altered, providing insights into the compound's mechanism of action and potential targets.

Metabolomics in Understanding this compound Metabolic Fate and Cellular Effects

Metabolomics is the comprehensive study of metabolites, the small molecules that are the end products of cellular processes. researchgate.netfrontiersin.org The metabolome reflects the physiological state of a cell or organism and can reveal the biochemical effects of a compound. researchgate.netfrontiersin.org High-throughput techniques like liquid chromatography-mass spectrometry (LC-MS) are commonly used in metabolomics to identify and quantify thousands of metabolites. frontiersin.org

Studying the metabolic profile of cells or organisms treated with this compound can help understand how the compound is metabolized, what pathways are affected, and how cellular functions are altered. frontiersin.org Changes in metabolite levels can indicate shifts in energy metabolism, altered signaling pathways, or the accumulation of specific molecules. frontiersin.orgnih.govkeystonesymposia.orgyoutube.com Metabolomics can therefore provide crucial insights into the cellular effects of this compound and its metabolic fate within a biological system. frontiersin.org

Combinatorial and High-Throughput Screening Approaches

Combinatorial and high-throughput screening (HTS) approaches are essential for efficiently exploring large numbers of compounds or experimental conditions. researchgate.netnih.govbiologic.net These methods accelerate the discovery process in chemical and biological research. nih.govbiologic.net

Screening for Novel this compound Analogs

Screening for novel analogs of a lead compound like this compound is a common strategy in medicinal chemistry to identify compounds with improved potency, specificity, or pharmacokinetic properties. Combinatorial chemistry allows for the synthesis of diverse libraries of compounds based on a core structure. researchgate.net High-throughput screening can then be employed to rapidly assess the biological activity of these analogs in parallel assays. nih.govbiologic.net This systematic approach enables the identification of structure-activity relationships and the selection of promising candidates for further investigation. For example, studies on analogs of other compounds have successfully identified more potent variants with activity against specific targets. nih.goviiarjournals.orgrsc.org

Identification of Synergistic or Antagonistic Biological Effects of this compound

Investigating the synergistic or antagonistic effects of this compound involves studying its biological activity in combination with other compounds or treatments. Synergistic effects occur when the combined effect of two or more substances is greater than the sum of their individual effects, while antagonistic effects occur when the combined effect is less than expected. scielo.brnih.govmicrobiologyjournal.orgnih.gov High-throughput screening platforms can be designed to test this compound in combination with a library of other compounds to identify potential synergistic or antagonistic interactions. nih.govbiologic.net This is particularly relevant in areas such as combination therapy, where identifying beneficial interactions between compounds is crucial. nih.govnih.gov These studies can reveal how this compound might modulate the activity of other agents or how its own activity is influenced by the presence of other molecules in a complex biological environment. scielo.brmicrobiologyjournal.org

Comparative Biological Studies of Fr 106969

Comparison with Other Diketopiperazine Derivatives

Diketopiperazines (DKPs) are the simplest cyclic peptides, found widely in nature and recognized for their diverse bioactivities, including antimicrobial, antiviral, and anticancer properties. ontosight.aimdpi.comeco-vector.com The diketopiperazine core is considered a privileged structure in medicinal chemistry due to its conformational rigidity and ability to bind to a range of receptors. mdpi.comfrontiersin.orgresearchgate.net FR 106969, as a diketopiperazine derivative, is part of this significant class of bioactive compounds. mdpi.comfrontiersin.orgresearchgate.net

Structural Activity Relationship Analyses of Diketopiperazine Analogs

Structure-activity relationship (SAR) studies of diketopiperazine analogs aim to understand how modifications to the core structure and its substituents influence biological activity. For diketopiperazines with PAF inhibitory activity, studies suggest that the D-D configuration of the diketopiperazine ring is important, and a hydrophobic aromatic portion may play a specific role in binding to the PAF receptor. nih.gov The presence and position of various functional groups, such as methylthio groups or double bonds, have been shown to significantly impact the antiviral activity of certain diketopiperazine compounds. mdpi.com SAR studies on other diketopiperazine derivatives have also indicated the crucial role of specific substituents at particular positions for antifungal activity. researchgate.net Exploring these relationships is key to designing compounds with enhanced or altered biological effects. eco-vector.com

Comparative Bioactivity Profiling within the Diketopiperazine Class

Comparing the bioactivity of this compound with other diketopiperazines highlights the diverse potential within this compound class. While this compound is noted for its anti-inflammatory and PAF antagonistic activity medchemexpress.comfrontiersin.org, other diketopiperazines exhibit a range of effects, including anticancer, antiviral, antioxidant, and neuroprotective properties. mdpi.comresearchgate.net For instance, FR900452, another natural diketopiperazine, also inhibits PAF-induced platelet aggregation. frontiersin.orgnih.gov The specific substituents on the diketopiperazine core determine its interaction with biological targets and thus its resulting bioactivity. ontosight.aifrontiersin.orgresearchgate.net

Table 1: Comparative Bioactivity Examples of Selected Diketopiperazine Derivatives

| Compound | Source Organism | Key Bioactivity | Relevant Structural Features |

| This compound | Penicillium citrinum | PAF antagonist, Anti-inflammatory medchemexpress.comfrontiersin.org | Piperazinedione core with hydroxymethyl, methylthio, phenylmethyl groups ontosight.ai |

| FR900452 | Streptomyces phaeofaciens | PAF antagonist frontiersin.orgnih.gov | Diketopiperazine skeleton with oxocylopentylidene group nih.gov |

| Bicyclomycin | Streptomyces sapporonesis | Antibacterial frontiersin.orgresearchgate.net | |

| Gliotoxin | Antiviral, Immunosuppressive researchgate.netnih.gov | Contains a disulfide bridge | |

| Plinabulin | Marine fungus (based on Halimide) | Tubulin depolymerizing, Anticancer mdpi.comfrontiersin.orgresearchgate.net | |

| Avrainvillamide | Aspergillus sp. | Active against multidrug-resistant bacteria frontiersin.orgresearchgate.net |

Relationship to Other Platelet Activating Factor Antagonists

Platelet Activating Factor (PAF) is a potent phospholipid mediator involved in inflammatory responses, and PAF receptor antagonists are explored for therapeutic intervention in various inflammatory diseases. pjps.pkgoogle.commedchemexpress.com this compound is characterized as a PAF antagonist. medchemexpress.com Comparing this compound to other PAF antagonists, which come from diverse structural classes including lipid analogs, natural products, and synthetic compounds pjps.pk, helps to understand its place among these agents. Other natural product PAF antagonists include ginkgolides and lignan (B3055560) derivatives. medchemexpress.comnih.gov Synthetic antagonists like WEB 2170 and WEB 2086 have also been studied for their potency in inhibiting PAF-induced effects. nih.gov The effectiveness of PAF antagonists can vary depending on the species and the specific receptor binding characteristics. nih.gov

Table 2: Examples of Diverse PAF Antagonist Structures

| Compound | Structural Class | Origin | Notes |

| This compound | Diketopiperazine | Natural (fungus) frontiersin.orgtargetmol.com | Anti-inflammatory activity medchemexpress.com |

| FR900452 | Diketopiperazine | Natural (bacteria) frontiersin.orgnih.gov | Inhibits platelet aggregation nih.gov |

| Ginkgolide B | Terpenoid (Lactone) | Natural (Ginkgo biloba) | PAF receptor antagonist nih.gov |

| WEB 2170 | Synthetic (Triazolodiazepine) | Synthetic | More potent than WEB 2086 in horses nih.gov |

| CV 3988 | Synthetic (Thiazole) | Synthetic | Specific inhibitor of PAF medchemexpress.comnih.gov |

| Lexipafant | Synthetic | Synthetic | Used in research of acute pancreatitis medchemexpress.com |

Development of Analogues and Derivatives of this compound

The development of analogues and derivatives of this compound is a strategy to explore its therapeutic potential further. This involves modifying the chemical structure to investigate how these changes affect its biological activity.

Exploration of Structure-Function Relationships

Exploring the structure-function relationships of this compound and its derivatives involves systematically altering parts of the molecule and assessing the resulting changes in PAF antagonism and anti-inflammatory activity. This process builds upon general SAR studies of diketopiperazines and PAF antagonists. For instance, understanding which functional groups or stereochemical configurations are critical for binding to the PAF receptor, as suggested by studies on other diketopiperazine antagonists nih.gov, can guide the design of new derivatives. The diverse substituents on the diketopiperazine core are known to influence bioactivity ontosight.aifrontiersin.orgresearchgate.net, providing sites for modification to potentially enhance potency or alter target specificity.

Rational Design for Enhanced Bioactivity

Rational design involves using the insights gained from structure-activity relationship studies and understanding the target (the PAF receptor) to design new this compound analogues with predicted improvements in bioactivity. This can involve incorporating structural features known to enhance binding affinity or stability, or modifying the molecule to improve pharmacokinetic properties (though pharmacokinetic data is outside the scope of this article). mdpi.com The goal is to create compounds with enhanced potency, selectivity, or other desirable pharmacological characteristics based on a deliberate understanding of how structural changes relate to function. Rational design is a key approach in developing new bioactive peptides and small molecules. nih.govresearchgate.net

Future Research Directions for Fr 106969

Unraveling Cryptic Biosynthetic Pathways of FR 106969

Understanding the biosynthetic pathway of this compound is a critical area for future research. This compound is a diketopiperazine derivative of microbial origin. nih.gov Diketopiperazines are a diverse family of microbial secondary metabolites with a wide range of biological activities. frontiersin.org Their biosynthesis primarily relies on non-ribosomal peptide synthetases (NRPs) and tRNA-dependent cyclodipeptide synthases (CDPs). nih.gov These enzymes are typically part of biosynthetic gene clusters that facilitate modifications to the diketopiperazine scaffold, crucial for the stability and activity of the resulting compounds. nih.gov

Future research should aim to identify and characterize the specific genes and enzymes involved in the biosynthesis of this compound in its producing organism, Penicillium citrinum. frontiersin.org Techniques such as genome sequencing, transcriptomics, and proteomics can be employed to pinpoint the relevant biosynthetic gene cluster. nih.gov Further studies are needed to elucidate the precise enzymatic steps, intermediates, and regulatory mechanisms governing this compound production. Unraveling these cryptic pathways could pave the way for heterologous expression and engineered biosynthesis, enabling controlled production and potential yield optimization of this compound and its analogs.

Engineering Novel this compound Derivatives with Tailored Bioactivities

The structural features of this compound, particularly its piperazinedione core and various substituents, suggest that modifications could lead to derivatives with altered or enhanced biological activities. ontosight.ai Diketopiperazine derivatives have been explored for their potential as anticancer drugs, antibiotics, and anti-inflammatory agents. frontiersin.org For example, modifications to related cyclic dipeptides have resulted in compounds with significantly increased activity. frontiersin.org

Future research should focus on the rational design and synthesis of novel this compound derivatives. This could involve chemical synthesis or semi-synthetic approaches utilizing enzymes from the biosynthetic pathway. frontiersin.orgnih.gov Structure-activity relationship (SAR) studies are essential to understand how specific modifications to the this compound structure impact its biological properties. High-throughput screening of derivative libraries can help identify compounds with improved potency, selectivity, or novel bioactivities. The goal is to engineer derivatives with tailored properties for specific therapeutic applications, potentially leading to more effective or safer compounds.

Elucidating Comprehensive Signaling Cascade Modulation by this compound

Understanding how this compound interacts with and modulates cellular signaling pathways is crucial for defining its mechanism of action and therapeutic potential. Given its potential biological activities, this compound may interact with various enzymes, receptors, or other biomolecules involved in complex cellular processes. ontosight.ai Research into signaling pathways is a significant area in biological and medical research, with numerous studies focusing on how different molecules influence these cascades in both normal and pathological conditions. unige.chbioscience.fidknet.org

Future research should employ a combination of experimental approaches to comprehensively map the signaling cascades affected by this compound. This could include:

Target identification studies: Using biochemical and biophysical methods to identify the direct molecular targets of this compound.

Omics approaches: Applying transcriptomics, proteomics, and metabolomics to gain a global view of the cellular responses to this compound treatment.

Pathway analysis: Utilizing bioinformatics tools to identify enriched signaling pathways based on omics data. dknet.org

Functional validation: Employing techniques like gene silencing or overexpression, along with reporter assays, to confirm the involvement of specific proteins and pathways.

Detailed research findings in this area could include data on changes in protein phosphorylation, gene expression levels, or the activity of key enzymes within relevant pathways.

Development of Advanced In Vitro and In Silico Models for Deeper Mechanistic Insights

Advanced in vitro and in silico models are invaluable tools for studying the mechanism of action of compounds like this compound and predicting their behavior in biological systems. nih.govfrontiersin.orgmdpi.comresearchgate.net While in vitro studies provide insights into cellular responses, in silico methods, such as computational modeling and molecular docking, can predict interactions and simulate biological processes. nih.govmdpi.comresearchgate.netnih.gov

Future research should focus on developing and utilizing more sophisticated models tailored to investigate this compound. This could involve:

In vitro co-culture or 3D models: Creating more physiologically relevant cellular environments that mimic complex tissue structures and interactions.

Organ-on-a-chip technology: Developing microfluidic devices that simulate the functions of specific organs, allowing for the study of this compound in a more integrated system.

In silico simulations: Employing molecular dynamics simulations to study the binding kinetics and conformational changes of this compound upon interacting with its targets. mdpi.com

Quantitative Systems Pharmacology (QSP) models: Developing computational models that integrate data from various sources to simulate the effects of this compound on entire biological systems.

常见问题

Q. What is the molecular mechanism of FR 106969 as a platelet-activating factor (PAF) antagonist?

this compound inhibits PAF-mediated inflammatory responses by competitively binding to PAF receptors, thereby blocking downstream signaling pathways such as phospholipase A2 activation and cytokine release. This mechanism is supported by structural studies highlighting its interaction with receptor sulfhydryl groups via its disulfide bond . Researchers should validate receptor binding affinity using radioligand assays (e.g., H-PAF displacement) and assess downstream effects via ELISA for inflammatory markers (e.g., TNF-α, IL-6) in cell-based models .

Q. How can this compound’s anti-inflammatory activity be quantified in preclinical models?

Standard methodologies include:

- In vitro : Measure inhibition of PAF-induced platelet aggregation using turbidimetric assays in human platelet-rich plasma .

- In vivo : Use carrageenan-induced rat paw edema or murine models of acute lung injury, comparing this compound’s efficacy to known PAF antagonists (e.g., WEB 2086) . Ensure dose-response curves and statistical analysis (ANOVA with post-hoc tests) to establish potency and significance thresholds () .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

this compound has a molecular weight of 354.49 g/mol () and a density of 1.31 g/cm³. Stability data indicate storage at -20°C (powder) or -80°C (solvent) to prevent degradation. Researchers must account for solubility in DMSO/PBS for in vitro assays and verify purity via HPLC before use .

Advanced Research Questions

Q. How do inter-species differences impact this compound’s pharmacological profile in toxicological studies?

A 2024 study using the Integrated Fish Endocrine Disruptor Test (iFEDT) revealed species-specific PAF receptor binding affinities. For example, this compound showed weaker antagonism in zebrafish compared to mammalian models, suggesting evolutionary divergence in receptor structures. Researchers should cross-validate findings using phylogenetic analysis of PAF receptors and comparative IC measurements across species .

Q. What experimental strategies resolve contradictions in this compound’s efficacy across inflammatory models?

Discrepancies often arise from variations in:

- Dosage : Suboptimal concentrations may fail to saturate receptors.

- Model systems : Primary cells vs. immortalized lines exhibit differing receptor densities. Mitigate these by standardizing protocols (e.g., OECD guidelines) and conducting meta-analyses of existing data. For instance, a 2020 review highlighted inconsistent HCC study designs as a major source of conflicting results, emphasizing the need for matched control groups .

Q. How can this compound’s therapeutic potential be expanded beyond anti-inflammatory applications?

Emerging evidence suggests PAF antagonism modulates angiogenesis and tumor microenvironment interactions. Researchers could:

- Screen this compound in cancer cell migration assays (e.g., Boyden chamber).

- Use RNA-seq to identify off-target pathways (e.g., VEGF signaling) in endothelial cells . Prioritize ethical review for animal studies and adhere to ARRIVE guidelines for translational research .

Methodological Considerations

Q. What statistical approaches are optimal for analyzing this compound’s dose-response data?

- Non-linear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC/IC.

- Principal Component Analysis (PCA) for multi-parametric datasets (e.g., cytokine panels). Avoid overreporting precision; limit decimal places to match instrument resolution (e.g., ±0.1 µg/mL for HPLC) .

Q. How should researchers address gaps in this compound’s pharmacokinetic (PK) data?

- Conduct ADME studies using LC-MS/MS to quantify plasma/tissue concentrations in rodent models.

- Apply PBPK modeling to predict human PK parameters, ensuring alignment with FDA guidelines for preclinical-to-clinical translation .

Ethical and Reporting Standards

Q. What are the ethical implications of using this compound in developmental toxicity studies?

The iFEDT project (2024) established protocols for assessing intergenerational effects in fish, requiring approval from institutional animal ethics committees. Researchers must document humane endpoints and justify sample sizes to minimize animal use .

Q. How to ensure reproducibility when publishing this compound-related findings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。